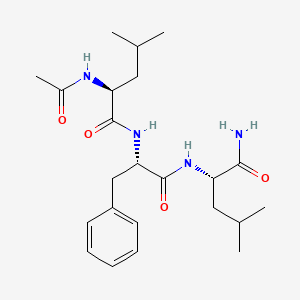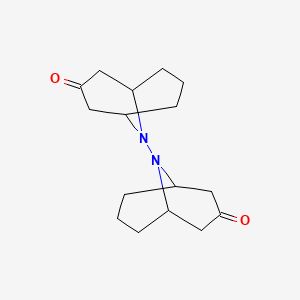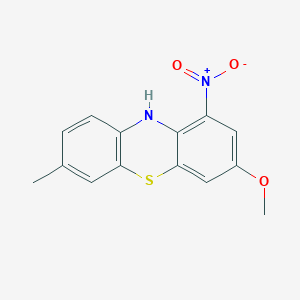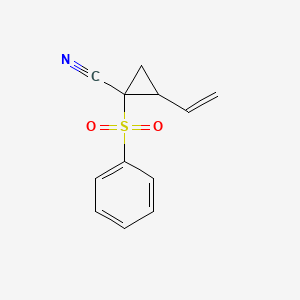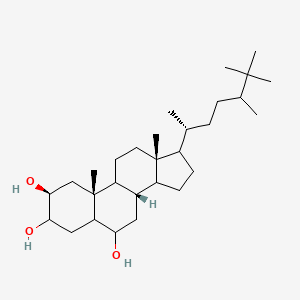
Halistanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halistanol is a bioactive compound isolated from marine sponges, particularly from the genus Halichondria and Petromica citrina . It is known for its antibacterial, antiviral, and enzyme inhibitory properties . This compound and its derivatives, such as this compound sulfate, have shown significant potential in various scientific research applications .
Preparation Methods
Halistanol is typically extracted from marine sponges using organic solvents . The extraction process involves fractionation and purification steps guided by bioassays to isolate the bioactive compound . The synthetic routes for this compound and its derivatives involve complex organic synthesis techniques, including the use of specific reagents and reaction conditions .
Chemical Reactions Analysis
Halistanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, this compound trisulphate is formed through the sulfation of this compound .
Scientific Research Applications
Halistanol has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It has shown antibacterial activity against various strains of bacteria, including antibiotic-resistant strains.
Medicine: This compound and its derivatives are being investigated for their potential as antibacterial and antiviral agents They also show enzyme inhibitory activity, particularly against sirtuins (SIRT1-3), which are involved in aging and metabolic regulation.
Mechanism of Action
Halistanol exerts its effects by disrupting the cytoplasmic membrane of bacterial cells, leading to cell lysis . It also inhibits the replication of viruses by interfering with viral attachment and penetration into host cells . The enzyme inhibitory activity of this compound is attributed to its binding to specific sites on target enzymes, such as sirtuins .
Comparison with Similar Compounds
Halistanol is unique due to its broad-spectrum antibacterial and antiviral activities . Similar compounds include other sulfated steroids isolated from marine sponges, such as this compound sulfates I and J . These compounds also exhibit enzyme inhibitory and antimicrobial activities, but this compound stands out for its potent activity against a wide range of bacterial and viral pathogens .
Properties
CAS No. |
79405-68-8 |
|---|---|
Molecular Formula |
C29H52O3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(2S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |
InChI |
InChI=1S/C29H52O3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(30)23-15-25(31)26(32)16-29(23,7)22(19)12-13-28(20,21)6/h17-26,30-32H,8-16H2,1-7H3/t17-,18?,19+,20?,21?,22?,23?,24?,25?,26+,28-,29-/m1/s1 |
InChI Key |
VSYXVGMOAPVKFR-KFPLHMCGSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)(C)C)C1CCC2[C@@]1(CCC3[C@H]2CC(C4[C@@]3(C[C@@H](C(C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


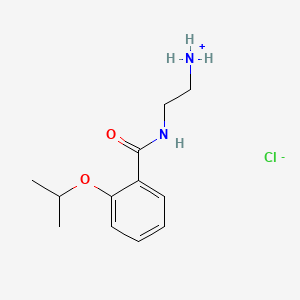
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
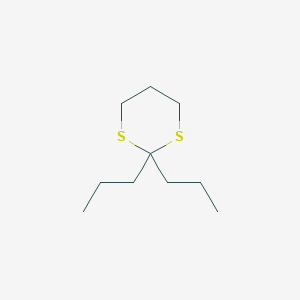
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)

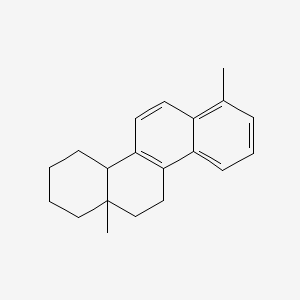
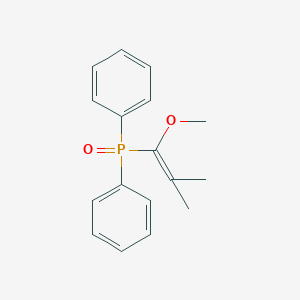
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
